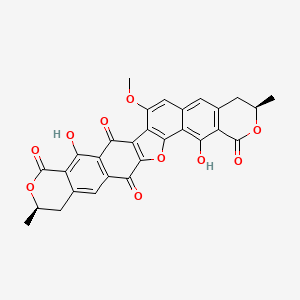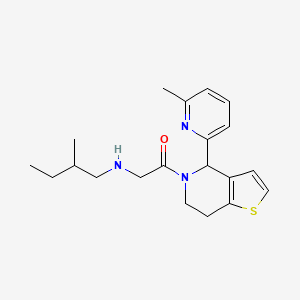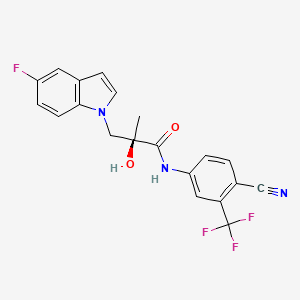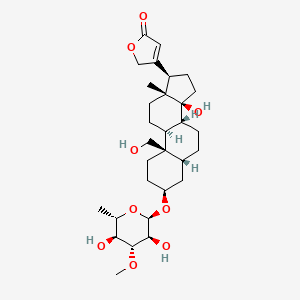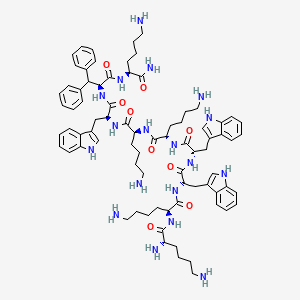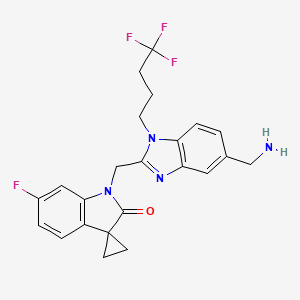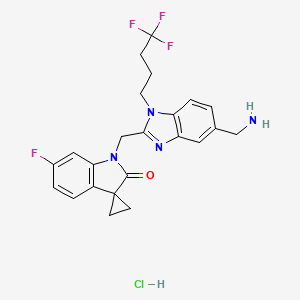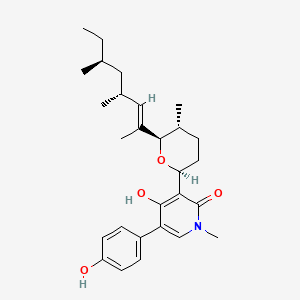
Sambutoxin
説明
Sambutoxin is a mycotoxin produced by the fungus Fusarium sambucinum. It is known for its potent inhibitory effects on the mitochondrial respiratory chain, specifically targeting the electron transport between cytochromes b and cc1 . This compound has been identified as a neurotoxin and exhibits toxic effects in various organisms, including rats and chicken embryos .
作用機序
Target of Action
Sambutoxin, a novel toxin from Fusarium sambucinum, primarily targets the respiratory chain in mitochondria . It acts as a potent and selective inhibitor to the electron transport between cytochromes b and cc1 .
Mode of Action
This compound interacts with its targets by inhibiting the electron transport between cytochromes b and cc1 of the respiratory chain in mitochondria . This interaction disrupts the normal function of the respiratory chain, leading to changes in cellular energy production.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial respiratory chain . By inhibiting electron transport, this compound disrupts the normal flow of electrons through this pathway, which can have downstream effects on cellular energy metabolism.
Result of Action
This compound has been found to have significant effects at the molecular and cellular levels. It has been shown to induce the production of reactive oxygen species (ROS), cause DNA damage, affect mitochondrial transmembrane potential, and induce cell apoptosis . These effects could potentially contribute to its observed toxicity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound by Fusarium sambucinum may be influenced by the conditions in which the fungus is grown . Additionally, the effect of this compound on cells can be influenced by the cellular environment, including factors such as the presence of other molecules and the state of the cells . .
生化学分析
Biochemical Properties
Sambutoxin plays a crucial role in biochemical reactions by inhibiting the electron transport between cytochromes b and cc1 in the mitochondrial respiratory chain . This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production. This compound interacts with various enzymes and proteins, including succinate dehydrogenase and NADH oxidase, by binding to their active sites and inhibiting their activity . These interactions are highly specific and result in the selective inhibition of mitochondrial respiration.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to induce cell cycle arrest in cancer cells by promoting the expression of p53 and p21, leading to the inhibition of cell proliferation . Additionally, this compound influences cell signaling pathways, such as the p21/CyclinD1/Rb signaling pathway, and affects gene expression by altering the transcriptional activity of key regulatory genes . These cellular effects contribute to its potential as an antitumor agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound directly inhibits the electron transport chain by binding to cytochromes b and cc1, preventing the transfer of electrons and disrupting mitochondrial respiration . This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, resulting in oxidative stress and cellular damage . Additionally, this compound induces changes in gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can accumulate and exert long-term effects on cellular function . In vitro studies have shown that prolonged exposure to this compound leads to sustained inhibition of mitochondrial respiration and increased oxidative stress . In vivo studies have demonstrated that the long-term effects of this compound include alterations in cellular metabolism and gene expression, contributing to its cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and primarily affects mitochondrial respiration . At higher doses, this compound induces significant cytotoxicity and can cause adverse effects, such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the biosynthesis of secondary metabolites in Fusarium sambucinum . It interacts with enzymes such as polyketide synthases and cytochrome P450 monooxygenases, which are involved in its biosynthesis and modification . This compound also affects metabolic flux by altering the levels of key metabolites, such as ATP and ROS, and influencing the activity of metabolic enzymes . These interactions contribute to its overall biochemical activity and toxicity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can accumulate in mitochondria, where it exerts its inhibitory effects on the respiratory chain . This compound’s localization and accumulation are influenced by its interactions with mitochondrial membrane proteins and transporters . These interactions facilitate its transport across cellular membranes and contribute to its subcellular distribution.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting mitochondria . It is directed to mitochondria through targeting signals and post-translational modifications that facilitate its import and retention within the organelle . This compound’s activity and function are closely linked to its subcellular localization, as its inhibitory effects on the respiratory chain are dependent on its presence in mitochondria . This localization is crucial for its biochemical activity and cytotoxicity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sambutoxin involves the cultivation of Fusarium sambucinum on autoclaved wheat grains. The fungus produces this compound as a secondary metabolite, which can be extracted and purified from the culture medium . The synthetic route includes the following steps:
Cultivation: Fusarium sambucinum is grown on autoclaved wheat grains under controlled conditions.
Extraction: The culture medium is extracted using organic solvents such as methanol or ethyl acetate.
Purification: The crude extract is purified using chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The fungus is cultivated in large fermentation tanks, and the toxin is extracted and purified using industrial-scale chromatographic methods .
化学反応の分析
Types of Reactions: Sambutoxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation Products: Hydroxylated this compound derivatives.
Reduction Products: Reduced forms of this compound.
Substitution Products: this compound derivatives with substituted functional groups.
科学的研究の応用
Sambutoxin has several scientific research applications:
Chemistry: this compound is used as a model compound to study the biosynthesis and chemical properties of mycotoxins.
Biology: It serves as a tool to investigate the effects of mycotoxins on cellular respiration and mitochondrial function.
類似化合物との比較
Fusaramin: Another mycotoxin produced by Fusarium species, known for its antimitochondrial activity.
N-demethylsambutoxin: A derivative of this compound with similar toxic effects.
6-deoxyoxysporidinone: A related compound with inhibitory effects on mitochondrial function.
Uniqueness of this compound: this compound is unique due to its specific inhibition of the electron transport chain between cytochromes b and cc1. This selective inhibition makes it a valuable tool for studying mitochondrial function and developing bioassays for mycotoxin detection .
特性
IUPAC Name |
3-[(2S,5R,6R)-6-[(E,4R,6S)-4,6-dimethyloct-2-en-2-yl]-5-methyloxan-2-yl]-4-hydroxy-5-(4-hydroxyphenyl)-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO4/c1-7-17(2)14-18(3)15-20(5)27-19(4)8-13-24(33-27)25-26(31)23(16-29(6)28(25)32)21-9-11-22(30)12-10-21/h9-12,15-19,24,27,30-31H,7-8,13-14H2,1-6H3/b20-15+/t17-,18+,19+,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYDVAOTXPELMH-SPRAOHHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)C=C(C)C1C(CCC(O1)C2=C(C(=CN(C2=O)C)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C[C@@H](C)/C=C(\C)/[C@H]1[C@@H](CC[C@H](O1)C2=C(C(=CN(C2=O)C)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100368 | |
| Record name | 4-Hydroxy-5-(4-hydroxyphenyl)-1-methyl-3-[(2S,5R,6R)-tetrahydro-5-methyl-6-[(1E,3R,5S)-1,3,5-trimethyl-1-hepten-1-yl]-2H-pyran-2-yl]-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160047-56-3 | |
| Record name | 4-Hydroxy-5-(4-hydroxyphenyl)-1-methyl-3-[(2S,5R,6R)-tetrahydro-5-methyl-6-[(1E,3R,5S)-1,3,5-trimethyl-1-hepten-1-yl]-2H-pyran-2-yl]-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160047-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sambutoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160047563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-5-(4-hydroxyphenyl)-1-methyl-3-[(2S,5R,6R)-tetrahydro-5-methyl-6-[(1E,3R,5S)-1,3,5-trimethyl-1-hepten-1-yl]-2H-pyran-2-yl]-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


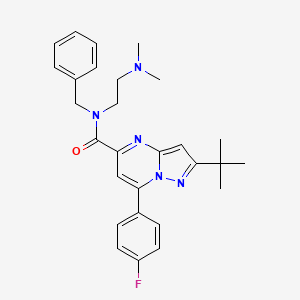
![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)

